molecular formula C10H11BrFN B6590868 (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine CAS No. 1213896-54-8

(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

Cat. No.: B6590868
CAS No.: 1213896-54-8
M. Wt: 244.10 g/mol
InChI Key: LVFQLBOMQVKLIJ-SNVBAGLBSA-N
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Description

(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine (CAS: 1213896-54-8) is a chiral amine featuring a cyclopropyl group and a substituted phenyl ring with bromo (5-position) and fluoro (2-position) substituents. Its molecular formula is C₁₀H₁₁BrFN, with a molar mass of 244.1 g/mol . The compound is typically stored at room temperature and is available as a hydrochloride salt to enhance solubility .

Properties

IUPAC Name

(R)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFQLBOMQVKLIJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=C(C=CC(=C2)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylcyclopropylmethanamine Derivatives

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine 5-Br, 2-F on phenyl C₁₀H₁₁BrFN 244.1 R-enantiomer; potential CNS activity
(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride 2,5-diF, 4-CF₃ on phenyl C₁₂H₁₁F₅N·HCl 311.7* Enhanced lipophilicity; trifluoromethyl group for binding affinity
(5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine 5-Br, 2-OCH₃ on phenyl; 3-F on another phenyl C₁₄H₁₃BrFNO 310.2 Methoxy increases electron density; dual phenyl rings
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride 3-CF₃ on phenyl C₁₁H₁₂F₃N·HCl 263.7 Hydrochloride salt improves solubility; strong electron-withdrawing group
(R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine 5-Br on pyridin-2-yl C₉H₁₁BrN₂ 241.1 Pyridine ring alters electronic properties; potential H-bonding
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone Ketone instead of amine C₁₀H₈BrFO 257.1 Ketone derivative; possible metabolic intermediate

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Halogens (Br, F): Bromine and fluorine enhance halogen bonding and metabolic stability. The 5-Br/2-F substitution in the target compound balances steric and electronic effects . Trifluoromethyl (CF₃): Increases lipophilicity and binding affinity but may reduce metabolic stability due to stronger electron-withdrawing effects .

Ring Systems: Phenyl vs. Pyridinyl: Pyridine analogs (e.g., ) introduce nitrogen, enabling hydrogen bonding and altering solubility .

Enantiomeric Specificity :

  • The R-enantiomer of the target compound is prioritized, as enantiomers often exhibit divergent pharmacological profiles. For example, the S-enantiomer hydrochloride () may have distinct binding kinetics .

Pharmacological and Physicochemical Properties

Solubility and Stability:
  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.
  • The ketone derivative () lacks the amine group, reducing basicity and altering reactivity .
Serotonin Receptor Affinity (Inference from ):
  • Analogs with methoxy and fluoro substituents (e.g., compounds 35–37 in ) show selective binding to 5-HT2C receptors. The target compound’s bromo/fluoro substitution may similarly influence serotonin receptor selectivity .

Biological Activity

(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the bromine and fluorine substituents on the phenyl ring and the cyclopropyl group, suggest unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. The precise molecular targets and pathways involved are still under investigation, but preliminary studies indicate that it may influence various signaling pathways relevant to therapeutic applications.

Potential Targets

  • Receptors : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound can significantly reduce cell viability in certain cancer cell lines, indicating potential as an anticancer agent.
  • Animal Models : Preliminary animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Description Reference
AntimicrobialExhibits moderate activity against various bacterial strains; specific data for this compound are pending.
AnticancerInduces apoptosis in glioma cells; mechanisms include inhibition of AMPK and activation of necroptosis.
Enzyme InhibitionPotential inhibition of key metabolic enzymes; further studies required to confirm specific targets.

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